molecular formula C26H24N4O2S B2471694 3-(4-Methylphenyl)-4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole CAS No. 1010862-50-6

3-(4-Methylphenyl)-4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole

Cat. No. B2471694
CAS RN: 1010862-50-6
M. Wt: 456.56
InChI Key: RRJDHRLFWJHKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)-4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole is a useful research compound. Its molecular formula is C26H24N4O2S and its molecular weight is 456.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Compounds related to "3-(4-Methylphenyl)-4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole" have been synthesized through various chemical reactions, including displacement reactions with primary amines, sodium polysulfide, and sodium azide, yielding amines, disulfides, and triazoles, respectively (Eid & Lewis, 1983). Another study focused on the synthetic pathway leading to pyranopyrazole derivatives, showcasing their inhibitory effects on corrosion (Yadav et al., 2016).

Corrosion Inhibition

Research on pyrazole derivatives has demonstrated their efficacy as corrosion inhibitors for metals in acidic solutions. For example, pyranopyrazole derivatives have shown to significantly inhibit mild steel corrosion in HCl solution, with inhibition efficiencies of up to 96.1%, acting through adsorption on the metal surface and following Langmuir adsorption isotherm (Yadav et al., 2016). Similarly, bipyrazolic compounds were found to be efficient corrosion inhibitors for pure iron in acidic media, with some compounds reaching up to 93% efficiency (Chetouani et al., 2005).

Biological Activities

Pyrazole derivatives have been explored for their potential biological activities, including as antimicrobial and antitubercular agents. A study on indenopyrazoles identified compounds with promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities, suggesting their role as tubulin polymerization inhibitors (Minegishi et al., 2015). Another research focused on sulfonyl derivatives of pyrazoles demonstrated their potent antimicrobial and antitubercular properties, identifying specific compounds with excellent antitubercular efficacy (Kumar et al., 2013).

properties

IUPAC Name

3-(4-methylphenyl)-4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c1-19-13-15-21(16-14-19)26-23(18-29(28-26)22-11-7-4-8-12-22)25-17-24(20-9-5-3-6-10-20)27-30(25)33(2,31)32/h3-16,18,25H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJDHRLFWJHKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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